molecular formula C19H26N2O5 B13194738 tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate

tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate

Cat. No.: B13194738
M. Wt: 362.4 g/mol
InChI Key: DJAVYRDPSKVAAM-UHFFFAOYSA-N
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Description

tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate is a synthetic organic compound of significant interest in medicinal and organic chemistry research. This molecule features a morpholine core substituted with a 2-acetylbenzoyl group and a tert -butyl carbamate ( Boc -protected aminomethyl moiety. The Boc protecting group is a fundamental tool in multi-step synthesis, strategically used to shield the secondary amine during reactions elsewhere on the molecule, allowing for its selective deprotection at a later stage . The acetylbenzoyl moiety provides a handle for further chemical modifications, making this compound a versatile building block for the development of more complex molecular architectures. While specific biological data for this compound may be limited, its structural framework suggests potential as a pharmacological probe . The morpholine ring is a common feature in drugs and bioactive molecules, often employed to enhance solubility and influence pharmacokinetic properties. Furthermore, carbamate derivatives are widely investigated for their activity as acetylcholinesterase (AChE) inhibitors . As such, this compound could serve as a critical intermediate in the synthesis of potential AChE inhibitors for neurological research, or in the construction of compound libraries for high-throughput screening. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H26N2O5

Molecular Weight

362.4 g/mol

IUPAC Name

tert-butyl N-[[4-(2-acetylbenzoyl)morpholin-2-yl]methyl]carbamate

InChI

InChI=1S/C19H26N2O5/c1-13(22)15-7-5-6-8-16(15)17(23)21-9-10-25-14(12-21)11-20-18(24)26-19(2,3)4/h5-8,14H,9-12H2,1-4H3,(H,20,24)

InChI Key

DJAVYRDPSKVAAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Formation of the Morpholine Core

The initial step involves synthesizing the morpholine ring, which serves as the central scaffold. This is typically achieved via:

Reaction Conditions:

  • Acidic or basic catalysis, elevated temperatures (~80-120°C), and suitable solvents such as ethanol or acetic acid.

Introduction of the 4-Substituent (2-Acetylbenzoyl Group)

The next step involves attaching the 2-acetylbenzoyl group at the 4-position of the morpholine ring:

Reaction Conditions:

  • Anhydrous solvents like dichloromethane or tetrahydrofuran, with cooling to control exothermic reactions.

Functionalization at the 2-Position with Methylene Carbamate

The morpholine nitrogen at the 2-position is then functionalized with a carbamate group:

  • Reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base (e.g., triethylamine).
  • This step protects the amine as a tert-butyl carbamate, providing steric bulk and stability.

Reaction Conditions:

  • Conducted at low temperatures (~0°C to room temperature) in inert solvents such as dichloromethane.

Attachment of the Methyl Carbamate Group

The final step involves linking the carbamate-protected amino group to a methyl group:

Reaction Conditions:

  • Mild bases and controlled temperatures to prevent over-alkylation or side reactions.

Purification and Characterization

  • Purification is achieved via column chromatography or recrystallization.
  • Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity.

Summary of the Synthetic Route

Step Reaction Reagents Conditions Purpose
1 Morpholine ring formation Diethanolamine + aldehyde Acidic/basic, heat Scaffold synthesis
2 Acylation 2-Acetylbenzoyl chloride Triethylamine, dichloromethane Attach aromatic acyl group
3 Carbamate protection tert-Butyl chloroformate Low temperature, inert solvent Protect amine group
4 Methyl carbamate linkage Formaldehyde or carbamoyl chloride Mild base, room temp Final functionalization
5 Purification Chromatography Standard techniques Isolate pure compound

Data Tables

Reaction Step Reagents Solvent Temperature Yield Notes
Morpholine ring formation Diethanolamine + aldehyde Ethanol 80-120°C ~70-85% Efficient ring closure
Acylation 2-Acetylbenzoyl chloride Dichloromethane 0-25°C ~60-75% Requires dry conditions
Carbamate protection tert-Butyl chloroformate Dichloromethane 0°C to RT ~65-80% Protects amine functionality
Methyl carbamate linkage Formaldehyde Methanol RT Variable Final step

Notes on Industrial Scale and Optimization

  • Large-scale synthesis employs continuous flow reactors to improve safety and reproducibility.
  • Reaction parameters such as temperature, solvent purity, and reagent stoichiometry are optimized to maximize yield and minimize impurities.
  • Purification often involves crystallization or preparative chromatography, depending on scale.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or morpholine derivatives.

Scientific Research Applications

tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s 2-acetylbenzoyl group distinguishes it from halogenated (e.g., 41ε) or heterocyclic (e.g., 42d) analogues. The acetyl group may enhance hydrophobic interactions compared to polar substituents like hydroxyl or thiazole .
  • Heterocycle Impact : Replacing morpholine with oxazolidine (as in (S)-tert-Butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate) introduces chirality and alters hydrogen-bonding capacity due to the hydroxymethyl group .

Physicochemical and Intermolecular Properties

  • Hydrogen Bonding : The target compound’s acetylbenzoyl group may engage in C=O···H–N or C=O···H–O interactions, similar to the O–H···O bonds (2.647 Å) observed in tert-Butyl N-Hydroxycarbamate .
  • Lipophilicity : The acetyl group increases hydrophobicity compared to hydroxyl or methoxy substituents (e.g., ’s compound with O–H···O chains) .
  • Thermal Stability : tert-Butyl carbamates generally exhibit high thermal stability, but decomposition temperatures vary with substituent electron-withdrawing/donating effects.

Biological Activity

tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate is a synthetic organic compound with notable potential in medicinal chemistry. Its structural features, including a morpholine ring and an acetylbenzoyl moiety, suggest diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H26N2O5
  • Molecular Weight : 362.4 g/mol
  • IUPAC Name : this compound

The compound features a tert-butyl group, which enhances lipophilicity, and a morpholine ring that may facilitate interactions with biological targets. The acetylbenzoyl moiety is critical for its biological activity.

The mechanism of action of this compound involves interaction with specific enzymes and receptors, potentially acting as an inhibitor or modulator.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit proteases or other enzymes involved in disease pathways, impacting cellular processes.
  • Receptor Modulation : It may act on various receptors, altering signaling pathways that could lead to therapeutic effects.

Biological Activity Studies

Research has indicated that this compound exhibits significant biological activities, particularly in the context of cancer treatment and antiviral applications.

Case Studies and Findings:

  • Antiviral Activity : Preliminary studies suggest that the compound can inhibit viral proteases, making it a candidate for antiviral drug development. Interaction studies have shown binding affinity to retroviral proteases .
  • Anticancer Properties : The compound's structural features allow it to target cancer cell pathways effectively. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent .
  • Enzyme Interaction Studies :
    • Inhibition of β-secretase and acetylcholinesterase has been observed, indicating potential applications in neurodegenerative diseases like Alzheimer's .
    • The compound's ability to modulate TNF-α levels in astrocyte cultures suggests anti-inflammatory properties .

Comparative Analysis

When compared to similar compounds, this compound shows unique structural characteristics that enhance its biological activity.

Compound NameStructure FeaturesUnique Aspects
tert-butyl methyl(morpholin-2-ylmethyl)carbamateLacks acetylbenzoyl groupSimpler structure with different activity
4-bromopyridin-2-yl methylcarbamateContains a brominated pyridineDifferent electronic properties affecting reactivity
1-methylpyrrolidine derivativesContains a pyrrolidine ringDistinct biological profiles due to ring structure

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